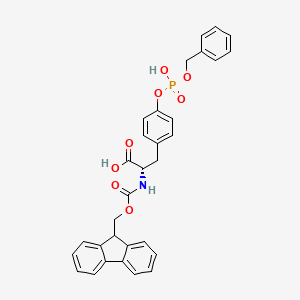

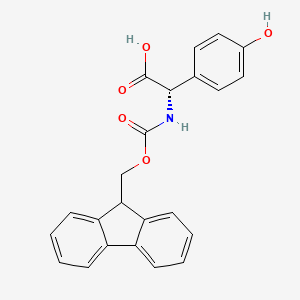

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as Fmoc-Tyr(OH)-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used in the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

FMOC-L-4-HYDROXYPHENYLGLYCINE is utilized in the synthesis of peptides that have broad applications in medicinal chemistry. These peptides are crucial in the development of pharmaceutical drugs and biologically active compounds.

Methods of Application

The compound is used in solid-phase peptide synthesis (SPPS) employing Fmoc chemistry. This method is preferred due to its high efficiency and universal compatibility. The critical step is the base-catalyzed coupling of Fmoc-Phg, which is prone to racemization.

Results

Studies have shown that using specific coupling reagents like DEPBT or COMU with bases like TMP or DMP can reduce racemization to a negligible level. The resin-bound peptides are resistant to epimerization, and the free peptides remain stable in biological assay buffers .

Application in Hydrogel Formation

Scientific Field

Material Science

Summary of Application

The self-assembly and hydrogel formation ability of FMOC-L-4-HYDROXYPHENYLGLYCINE derivatives are explored for creating biofunctional materials.

Methods of Application

The compound is used to fabricate supramolecular nanostructures in aqueous media, which then form three-dimensional networks to create hydrogels.

Results

The introduction of methyl groups onto the carbons of the Fmoc-dipeptides influences the morphology of the supramolecular nanostructure and the hydrogel formation ability .

Application in Ischemic Postconditioning Research

Scientific Field

Cardiovascular Research

Summary of Application

The compound is studied for its effects on functional recovery and cell viability in ischemic-reperfused hearts.

Methods of Application

The research involves analyzing the mobilization of triacylglycerol and glycogen, ATP content, and enzyme activity in relation to the compound’s presence during ischemic postconditioning (IPOC).

Results

The studies indicate a correlation between the compound’s presence and improved outcomes in terms of cell viability and functional recovery .

Application in Peptide-Based Inhibitors

Scientific Field

Biochemistry

Summary of Application

FMOC-L-4-HYDROXYPHENYLGLYCINE is incorporated into peptidic inhibitors showing biological activity against viruses.

Methods of Application

The compound is synthesized into peptides that act as inhibitors against proteases of hepatitis C, dengue, and West Nile Virus.

Results

Peptidic inhibitors incorporating the compound have demonstrated promising biological activity in inhibitory assays .

Application in Antimicrobial Peptide Synthesis

Scientific Field

Microbiology

Summary of Application

The compound is a building block in the synthesis of various antimicrobial peptides, such as streptogramins and glycopeptides.

Methods of Application

Solid-phase peptide synthesis using Fmoc chemistry is employed to obtain these antimicrobial peptides.

Results

The synthesized peptides have shown significant activity against microbial strains, contributing to the development of new antibiotics .

Application in Biomedical Hydrogels

Scientific Field

Biomedical Engineering

Summary of Application

FMOC-L-4-HYDROXYPHENYLGLYCINE derivatives are used to create self-supporting hydrogels with potential biomedical applications.

Methods of Application

The compound is derivatized into cationic hexapeptides that form hydrogels, which can be used in various biomedical applications.

Results

The hydrogels based on these derivatives have shown potential for use in drug delivery systems and tissue engineering .

Application in pH-Controlled Gelation

Scientific Field

Material Chemistry

Summary of Application

FMOC-L-4-HYDROXYPHENYLGLYCINE is used in the development of pH-controlled gelation processes. This application is significant for creating materials that can respond to environmental stimuli.

Methods of Application

The compound is involved in the formation of hydrogels and organogels through pH-controlled ambidextrous gelation. This process is facilitated by the additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine, which induces gelation.

Results

The gels exhibit high thermal stability, thixotropic properties, and mechanical stability. They can be used for dye removal, cell viability enhancement, and as drug carriers due to their pH stimulus response .

Application in Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Summary of Application

The compound’s derivatives are explored for their ability to form supramolecular structures, which are fundamental in the design of new materials.

Methods of Application

The introduction of methyl groups onto the carbons of the Fmoc-dipeptides influences the self-assembly process, leading to the formation of distinct nanostructures.

Results

The morphology of these structures can be controlled by the position and number of methyl groups, which is crucial for the design of functional materials .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSEGZHOGZXFO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718697 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | |

CAS RN |

182883-41-6 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

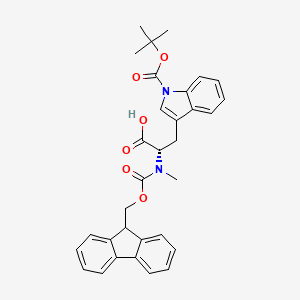

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)